
Spectroscopic Data of 1-Benzoylthymine: A
Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Benzoylthymine

Cat. No.: B8763016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-

benzoylthymine, a molecule of interest in medicinal chemistry and drug development. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational dataset for its identification,

characterization, and further investigation.

Spectroscopic Data Summary
The empirical formula for 1-benzoylthymine is C₁₂H₁₀N₂O₃, with a molecular weight of 230.22

g/mol . The structural and spectroscopic data presented herein were obtained from the

synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a

compound. The ¹H and ¹³C NMR data for 1-benzoylthymine are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 1-Benzoylthymine (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.98 s 1H N-H

7.96 d 2H H-ortho (Benzoyl)

7.69 t 1H H-para (Benzoyl)

7.54 t 2H H-meta (Benzoyl)

7.23 s 1H H-6 (Thymine)

1.99 s 3H -CH₃ (Thymine)

Table 2: ¹³C NMR Spectroscopic Data for 1-Benzoylthymine (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

168.0 C=O (Benzoyl)

162.7 C-4 (Thymine)

150.1 C-2 (Thymine)

141.5 C-6 (Thymine)

134.8 C-para (Benzoyl)

131.6 C-ipso (Benzoyl)

130.4 C-ortho (Benzoyl)

129.1 C-meta (Benzoyl)

111.4 C-5 (Thymine)

12.4 -CH₃ (Thymine)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for 1-benzoylthymine are presented below.
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Table 3: IR Spectroscopic Data for 1-Benzoylthymine

Wavenumber (cm⁻¹) Assignment

3169 N-H stretching

3065 Aromatic C-H stretching

1747, 1695, 1656 C=O stretching (Benzoyl and Thymine)

1598, 1581, 1452 C=C stretching (Aromatic and Thymine ring)

1251, 1176 C-N stretching

706 Aromatic C-H bending

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular

weight of the synthesized compound.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 1-Benzoylthymine

Ion Calculated m/z Found m/z

[M+H]⁺ 231.0764 231.0762

[M+Na]⁺ 253.0584 253.0580

Experimental Protocols
The following sections outline the general methodologies used to obtain the spectroscopic data

presented above. These protocols are based on standard techniques for the analysis of organic

compounds and nucleoside analogues.

NMR Spectroscopy
Proton (¹H) and carbon (¹³C) NMR spectra were recorded on a 500 MHz spectrometer.[1] The

sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was

used as an internal standard (δ = 0.00 ppm).[1] For ¹H NMR, data are reported as chemical
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shift (in ppm), multiplicity (s = singlet, d = doublet, t = triplet), and integration. For ¹³C NMR,

chemical shifts are reported in ppm.[1]

Infrared Spectroscopy
The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The

sample was analyzed as a solid using an attenuated total reflectance (ATR) accessory. The

spectrum was recorded in the range of 4000-650 cm⁻¹. The characteristic absorption bands are

reported in wavenumbers (cm⁻¹).

Mass Spectrometry
High-resolution mass spectra were obtained using an electrospray ionization (ESI) source

coupled to a time-of-flight (TOF) mass analyzer.[1] The sample was dissolved in a suitable

solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct

infusion or liquid chromatography. The data was acquired in positive ion mode to observe the

protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.[2][3]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 1-benzoylthymine.

Caption: Workflow for the synthesis and spectroscopic characterization of 1-benzoylthymine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 1-Benzoylthymine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8763016#spectroscopic-data-for-benzoylthymine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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